The Discovery and Natural Sources of 16-Oxoprometaphanine: A Technical Guide
The Discovery and Natural Sources of 16-Oxoprometaphanine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the discovery, natural sources, and chemical properties of 16-Oxoprometaphanine, a member of the hasubanan (B79425) class of alkaloids. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
16-Oxoprometaphanine is a naturally occurring hasubanan alkaloid, a class of compounds characterized by a specific tetracyclic ring system. These alkaloids are of significant interest to the scientific community due to their complex chemical structures and potential biological activities. This guide details the initial isolation and characterization of 16-Oxoprometaphanine, its known natural source, and presents its key physicochemical data.
Discovery and Natural Occurrence
16-Oxoprometaphanine was first isolated and identified in 1982 by Matsui and his team. The compound was discovered during a phytochemical investigation of the leaves of Stephania japonica (Thunb.) Miers, a plant belonging to the Menispermaceae family. This family of plants is well-known for producing a diverse array of alkaloids.
In their seminal work, the researchers reported the isolation of 238.5 mg of 16-Oxoprometaphanine from the methanolic extract of S. japonica leaves, alongside other hasubanan alkaloids such as oxostephamiersine.
Physicochemical and Spectroscopic Data
The structural elucidation of 16-Oxoprometaphanine was accomplished through a combination of spectroscopic techniques. The following table summarizes the key quantitative data reported for the compound.
| Property | Data |
| Molecular Formula | C₂₀H₂₃NO₅ |
| Molecular Weight | 357.4 g/mol |
| Appearance | Colorless prisms |
| Melting Point | 218-220 °C |
| Optical Rotation | [α]D -139° (c = 1.00, CHCl₃) |
| UV λmax (EtOH) | 230 nm (sh, log ε 4.13), 273 nm (log ε 3.48) |
| IR νmax (Nujol) | 1680 cm⁻¹ |
| ¹H-NMR (CDCl₃, δ) | 6.81 (1H, s), 6.68 (1H, s), 5.15 (1H, s), 3.90 (3H, s), 3.88 (3H, s), 3.63 (3H, s), 2.47 (3H, s) |
| Mass Spectrum (m/z) | 357 (M⁺) |
Experimental Protocols
The following is a detailed description of the experimental methodology employed for the isolation and purification of 16-Oxoprometaphanine from Stephania japonica.
Plant Material
Fresh leaves of Stephania japonica were collected and air-dried.
Extraction
The dried and powdered leaves were subjected to extraction with methanol (B129727) at room temperature. The resulting methanolic extract was then concentrated under reduced pressure to yield a crude residue.
Isolation and Purification
The crude methanolic extract was partitioned between chloroform (B151607) and water. The chloroform-soluble fraction, containing the alkaloids, was then subjected to a series of chromatographic separations.
An initial separation was performed using column chromatography on silica (B1680970) gel, with a gradient elution system of chloroform and methanol. Fractions containing the target compound were identified by thin-layer chromatography (TLC).
Further purification of the enriched fractions was achieved by repeated column chromatography on silica gel and subsequent crystallization from a mixture of ether and n-hexane. This multi-step purification process yielded pure, crystalline 16-Oxoprometaphanine.
Logical Workflow of Discovery and Isolation
The following diagram illustrates the logical workflow from the natural source to the purified compound.
Biological Activity and Signaling Pathways
Currently, there is limited specific information available in the public domain regarding the biological activity and associated signaling pathways of 16-Oxoprometaphanine. However, hasubanan alkaloids isolated from Stephania japonica have been reported to exhibit affinity for opioid receptors. Further research is required to elucidate the specific pharmacological profile of 16-Oxoprometaphanine.
Conclusion
16-Oxoprometaphanine is a well-characterized hasubanan alkaloid with a defined natural source and established methods for its isolation and purification. The detailed spectroscopic data provides a solid foundation for its identification and further chemical studies. Future investigations are warranted to explore the potential biological activities of this compound, which may unveil novel therapeutic applications.
